molecular formula C5H8O3 B022341 2,2-Dimethyl-1,3-dioxolan-4-one CAS No. 4158-86-5

2,2-Dimethyl-1,3-dioxolan-4-one

Cat. No. B022341
CAS RN: 4158-86-5
M. Wt: 116.11 g/mol
InChI Key: JKUCOZWILDFXMF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,2-Dimethyl-1,3-dioxolan-4-one and its derivatives has been extensively studied. A notable approach includes the synthesis from dimethyl-L-tartrate and benzophenone, leading to compounds like (4R,5R)-α,α,α′,α′-2,2-hexaphenyl-4,5-dimethanol-1,3-dioxolane, demonstrating the compound's conformational preferences due to OH⋯Ph interactions (Irurre et al., 1992). Additionally, a method for preparing 4,5-Dimethylen-1,3-dioxolan-2-on from its diastereomeric 4,5-dimethyl counterparts through a three-step synthesis has been described, showcasing its reactivity and polymerization tendencies (Scharf & Plum, 1977).

Molecular Structure Analysis

Studies on the molecular structure of 2,2-Dimethyl-1,3-dioxolan-4-one derivatives reveal significant insights. For instance, the crystal structure analysis of related compounds indicates preferred configurations and intramolecular hydrogen bonding, contributing to their chemical stability and reactivity (Li, Wang, & Chen, 2001).

Chemical Reactions and Properties

The reactivity of 2,2-Dimethyl-1,3-dioxolan-4-one is highlighted in its application as a synthon for the synthesis of α,γ-diketoacid derivatives, demonstrating its versatility in producing a range of chemically significant compounds (Banville et al., 2010). Furthermore, its utility in the concise synthesis of chiral 2-aminoalkanols and as a versatile building block for various organic syntheses underscores its broad applicability (Inaba et al., 2000).

Scientific Research Applications

  • Chiroptical Information Encoding and Decoding : A study by Amako et al. (2015) demonstrated that 1,3-dioxolane can be used to encode and decode chiroptical information in remote pyrenes through flexible wires in chloroform (Amako et al., 2015).

  • Internal Ultraviolet Sensitizer in Vinyl Monomers : D′alelio and Huemmer (1967) discovered that the 1,3-dioxolane group in vinyl monomers acts as an internal ultraviolet sensitizer, leading to crosslinking behavior when exposed to ultraviolet light (D′alelio & Huemmer, 1967).

  • Model Compounds for Borate Monoesters : Duin et al. (2010) found that 1,3-dioxolane and its methyl-substituted derivatives can serve as model compounds for borate monoesters of vicinal diols, with conformations and pseudorotations aligning well with experimental values (Duin et al., 2010).

  • Structural Features in Organic Synthesis : Kametani and Sumi (1972) studied the structure of di- and trialkyl substituted 1,3-dioxolanes, indicating their potential applications in organic synthesis (Kametani & Sumi, 1972).

  • Intermediates in Chrysanthemic Acid Synthesis : Baudoux et al. (1998) identified three compounds as intermediates in the synthesis of chrysanthemic acid, offering insights into their chemistry and potential applications (Baudoux et al., 1998).

  • Microwave Dielectric Properties : Lyashchenko et al. (2021) explored the microwave dielectric properties of 1,3-dioxolane and 2,2-dimethyl-1,3-dioxolane-4-methanol aqueous solutions, observing slowed water dynamics due to molecular interactions (Lyashchenko et al., 2021).

  • Catalytic Conversion of Epoxides : Zeynizadeh and Sadighnia (2008) reported that phosphomolybdic acid catalyzes the efficient conversion of epoxides into 2,2-dimethyl-1,3-dioxolanes, achieving high yields in minimal time under solvent-free conditions (Zeynizadeh & Sadighnia, 2008).

Safety And Hazards

2,2-Dimethyl-1,3-dioxolan-4-one is classified as an Eye Irritant (2), Flammable Liquid (3), Skin Irritant (2), and may cause respiratory irritation (STOT SE 3) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

The development of new bio-based solvents like 2,2-Dimethyl-1,3-dioxolan-4-one faces challenges in terms of their green credentials. Simply being bio-derived is not enough for a molecule to be regarded as green . The future direction in the development of such solvents will likely involve early-stage Kamlet-Abboud-Taft parameters determination and toxicity testing .

properties

IUPAC Name

2,2-dimethyl-1,3-dioxolan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-5(2)7-3-4(6)8-5/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKUCOZWILDFXMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60403513
Record name 2,2-Dimethyl-1,3-dioxolan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-1,3-dioxolan-4-one

CAS RN

4158-86-5
Record name 2,2-Dimethyl-1,3-dioxolan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Dimethyl-1,3-dioxolan-4-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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